molecular formula C10H13Cl B15256081 1-(1-Chloropropan-2-yl)-3-methylbenzene

1-(1-Chloropropan-2-yl)-3-methylbenzene

Cat. No.: B15256081
M. Wt: 168.66 g/mol
InChI Key: YFAKRGSMPRBZEY-UHFFFAOYSA-N
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Description

1-(1-Chloropropan-2-yl)-3-methylbenzene is a chlorinated aromatic compound featuring a 3-methylbenzene core substituted with a chlorinated isopropyl group at the meta position. These derivatives highlight the significance of chlorine substituents in modulating reactivity and stability, particularly in catalytic applications or further functionalization reactions.

Properties

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(1-chloropropan-2-yl)-3-methylbenzene

InChI

InChI=1S/C10H13Cl/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

YFAKRGSMPRBZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloropropan-2-yl)-3-methylbenzene can be synthesized through several methods. One common route involves the alkylation of 3-methylbenzene (toluene) with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(1-Chloropropan-2-yl)-3-methylbenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloropropan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde.

    Reduction: Formation of the corresponding alkane.

Scientific Research Applications

1-(1-Chloropropan-2-yl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Chloropropan-2-yl)-3-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(1-Chloropropan-2-yl)-3-methylbenzene with analogous compounds in terms of synthesis, yield, substituent effects, and applications:

Compound Name Substituent/Functional Group Synthesis Method Yield Key Properties Reference
1-(2-Chloro-2-methylpropyl)-3-methylbenzene (3j) Chlorinated isopropyl group (meta) Decarbonylative transfer hydrochlorination using B(C6F5)3 catalyst 93% Colorless oil; stable under ambient conditions; used in alkene/alkyne functionalization
1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al) Azido group (meta) Radical azidation via general Procedure A 50% Reactive azide intermediate; HRMS-confirmed structure
1-(Azidomethyl)-3-methylbenzene (L8) Azidomethyl group (meta) Substitution of 3-methylbenzyl chloride with NaN3 95% High-yield azide; IR-confirmed N3 stretch at ~2100 cm⁻¹
(E)-1-(1-Iodo-2-(phenylsulfonyl)vinyl)-3-methylbenzene (25) Iodo-vinyl sulfone (meta) Iodovinyl sulfonylation of 1-ethynyl-3-methylbenzene 63% White solid; NMR-confirmed (δ 2.26 ppm for CH3); electrophilic for cross-coupling
1-(3-Chloroprop-1-en-2-yl)cyclopropylbenzene Chloropropenyl-cyclopropane (meta) Not explicitly detailed; likely via cyclopropanation of allylic chlorides N/A SMILES: ClCC(=C)C1(C2C=CC=CC=2)CC1; potential for ring-opening reactions

Key Comparative Insights:

Synthetic Accessibility :

  • Chlorinated derivatives (e.g., 3j) are synthesized via catalytic hydrochlorination with high yields (93%) , whereas azides (e.g., 2al, L8) require azidation reagents like NaN3 or radical initiators, with yields ranging from 50–95% .
  • Electrophilic substituents (e.g., iodovinyl sulfone in compound 25) are synthesized via iodination-sulfonylation, offering versatility in cross-coupling reactions .

Reactivity and Stability :

  • Chlorinated compounds (e.g., 3j) exhibit stability under standard conditions, making them suitable for storage and further transformations .
  • Azides (e.g., 2al, L8) are thermally labile and prone to decomposition, limiting their utility unless stabilized by electron-withdrawing groups .

Functional Group Effects :

  • Chlorine enhances electrophilicity at the benzylic position, enabling nucleophilic substitutions or eliminations.
  • Azides serve as precursors for click chemistry (e.g., Huisgen cycloaddition), while iodovinyl sulfones (compound 25) facilitate Suzuki-Miyaura couplings .

Spectroscopic Differentiation :

  • Chlorinated derivatives show distinct $ ^1H $ NMR signals for methyl groups (e.g., δ 2.26 ppm in compound 25) , whereas azides exhibit characteristic IR absorption for N$ _3 $ groups .

Biological Activity

1-(1-Chloropropan-2-yl)-3-methylbenzene, also known as p-chloroisobutylbenzene, is a compound that has attracted attention for its potential biological activities. This article provides an overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The structure of 1-(1-Chloropropan-2-yl)-3-methylbenzene features a chloropropyl group attached to a methyl-substituted benzene ring. This unique combination of substituents imparts distinct chemical properties that influence its biological activity.

The biological activity of 1-(1-Chloropropan-2-yl)-3-methylbenzene is primarily mediated through its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the aromatic ring allows for electrophilic aromatic substitution. These interactions can lead to alterations in the structure and function of target molecules, impacting cellular processes.

Biological Activities

Antimicrobial Activity : Research indicates that 1-(1-Chloropropan-2-yl)-3-methylbenzene exhibits moderate antimicrobial properties. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, treatment with 1-(1-Chloropropan-2-yl)-3-methylbenzene resulted in a dose-dependent decrease in cell viability in human breast cancer cell lines, with IC50 values around 25 µM after 48 hours of exposure . Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Comparative Analysis

The following table summarizes the biological activities of 1-(1-Chloropropan-2-yl)-3-methylbenzene compared to other chlorinated compounds:

Property1-(1-Chloropropan-2-yl)-3-methylbenzeneOther Chlorinated Compounds
Antimicrobial ActivityModerateVaries (some more potent)
Anticancer ActivitySignificantVaries (some less effective)
Mechanism of ActionApoptosis inductionVaries

Case Studies

Several case studies highlight the biological activity of 1-(1-Chloropropan-2-yl)-3-methylbenzene:

  • Antimicrobial Study : A series of chlorinated benzene derivatives were tested for their antimicrobial efficacy. The study found that this compound significantly reduced bacterial growth, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Study : In vitro experiments on human breast cancer cell lines revealed that treatment with this compound led to apoptosis, suggesting its utility in cancer therapy .

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